Fungicidal Activity: N-Butyl Substitution as a Preferred Embodiment for Tomato Late Blight Control
Patent literature explicitly designates N-butyl as one of the preferred N-alkyl substituents within the phenoxyacetamide class for achieving fungicidal activity, particularly against Tomato Late Blight (Phytophthora infestans) [1]. The patent specification states that compounds with N-butyl groups exhibit 'superior fungicidal activity' compared to other alkyl substitutions, although specific quantitative EC50 values for N-butyl-2-phenoxyacetamide are not disclosed in the patent document [1]. This class-level inference positions N-butyl-2-phenoxyacetamide as a structurally preferred candidate for fungicide development over N-alkyl analogs with shorter (e.g., methyl, ethyl) or branched (e.g., tert-butyl) chains.
| Evidence Dimension | Fungicidal activity preference based on N-alkyl substitution |
|---|---|
| Target Compound Data | N-butyl substitution explicitly listed as a preferred embodiment |
| Comparator Or Baseline | Other N-alkyl substitutions (e.g., methyl, ethyl, propyl, isopropyl, tert-butyl) as specified in patent claims |
| Quantified Difference | Qualitative preference; no quantitative EC50 data provided in source |
| Conditions | In vivo fungicidal activity against Tomato Late Blight (Phytophthora infestans) on tomato plants, as described in US4535087A patent examples |
Why This Matters
For researchers developing agricultural fungicides, the explicit patent preference for N-butyl substitution provides a validated starting point for structure-activity relationship (SAR) studies, potentially reducing the number of analogs needed for initial screening.
- [1] Chevron Research Company. (1985). N-Substituted phenoxyacetamide fungicides. U.S. Patent No. US4535087A. View Source
